4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a benzo ring and substituted with a tert-butylbenzylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of thiophene derivatives with appropriate amines and aldehydes under acidic or basic conditions. The reaction conditions often include heating in solvents like ethanol or toluene, with catalysts such as calcium chloride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a chemical probe to study the function of cytochrome bd oxidase in Mycobacterium tuberculosis.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored as a potential therapeutic agent for tuberculosis and other infectious diseases.
Mechanism of Action
The mechanism of action of 4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . This inhibition leads to a decrease in ATP production, ultimately affecting the survival and growth of the bacteria.
Comparison with Similar Compounds
Similar Compounds
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: Another thienopyrimidine derivative with similar biological activities.
4-tert-Butylbenzenethiol: A related compound with a thiol group, used in various chemical reactions.
tert-Butyl 4-chloro-5,6-dihydropyrido[4’,3’4,5]thieno[2,3-d]pyrimidine:
Uniqueness
4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of a thieno[2,3-d]pyrimidine core. This structure imparts distinct biological activities and makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H24N2S2 |
---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
4-[(4-tert-butylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H24N2S2/c1-21(2,3)15-10-8-14(9-11-15)12-24-19-18-16-6-4-5-7-17(16)25-20(18)23-13-22-19/h8-11,13H,4-7,12H2,1-3H3 |
InChI Key |
KEBPRPVKAGJUSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Origin of Product |
United States |
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